molecular formula C16H20O5 B8114728 Ald-benzyl-PEG4-propargyl

Ald-benzyl-PEG4-propargyl

Cat. No.: B8114728
M. Wt: 292.33 g/mol
InChI Key: CGOQBOUSVZMZJC-UHFFFAOYSA-N
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Description

Ald-benzyl-PEG4-propargyl is a specialized polyethylene glycol (PEG) derivative featuring an aldehyde functional group and a terminal alkyne group. This compound is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugation applications. The presence of the alkyne group allows it to participate in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it a valuable tool in chemical biology and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ald-benzyl-PEG4-propargyl typically involves the following steps:

    Formation of PEG Linker: The initial step involves the synthesis of a PEG linker with a terminal alkyne group. This can be achieved by reacting PEG with propargyl bromide in the presence of a base such as potassium carbonate.

    Introduction of Aldehyde Group: The aldehyde group is introduced by reacting the PEG linker with benzyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Ald-benzyl-PEG4-propargyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ald-benzyl-PEG4-propargyl has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ald-benzyl-PEG4-propargyl involves its functional groups:

Comparison with Similar Compounds

Ald-benzyl-PEG4-propargyl can be compared with other similar compounds, such as:

List of Similar Compounds

  • Ald-Ph-amido-PEG4-propargyl
  • Ald-Ph-PEG4-bis-PEG4-propargyl
  • Ald-CH2-PEG-propargyl
  • Ald-PEG-amine

Properties

IUPAC Name

4-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O5/c1-2-7-18-8-9-19-10-11-20-12-13-21-16-5-3-15(14-17)4-6-16/h1,3-6,14H,7-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOQBOUSVZMZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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